(R)-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride

TRK kinase inhibition Chiral amine building block Enantioselective synthesis

(R)-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride (CAS 2512190-47-3; free base CAS 1567926-53-7) is a chiral, non-racemic phenethylamine derivative featuring a 2,2-difluoroethoxy group at the ortho position and a fluorine atom at the 5-position of the phenyl ring, supplied as the hydrochloride salt (MF: C10H13ClF3NO; MW: 255.67 g/mol). The compound belongs to the class of fluorinated aralkylamines and serves as a key chiral intermediate in medicinal chemistry, most notably as the (R)-configured amine fragment incorporated into clinical-stage TRK kinase inhibitors such as Trk-IN-6.

Molecular Formula C10H13ClF3NO
Molecular Weight 255.66 g/mol
Cat. No. B8182127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride
Molecular FormulaC10H13ClF3NO
Molecular Weight255.66 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)F)OCC(F)F)N.Cl
InChIInChI=1S/C10H12F3NO.ClH/c1-6(14)8-4-7(11)2-3-9(8)15-5-10(12)13;/h2-4,6,10H,5,14H2,1H3;1H/t6-;/m1./s1
InChIKeyBKGZCZAIDYLSCA-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride: Chiral Fluorinated Phenethylamine Building Block for CNS and Kinase Drug Discovery


(R)-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride (CAS 2512190-47-3; free base CAS 1567926-53-7) is a chiral, non-racemic phenethylamine derivative featuring a 2,2-difluoroethoxy group at the ortho position and a fluorine atom at the 5-position of the phenyl ring, supplied as the hydrochloride salt (MF: C10H13ClF3NO; MW: 255.67 g/mol) . The compound belongs to the class of fluorinated aralkylamines and serves as a key chiral intermediate in medicinal chemistry, most notably as the (R)-configured amine fragment incorporated into clinical-stage TRK kinase inhibitors such as Trk-IN-6 . Its structural features—the α,α-difluoroether motif, the specific 2,5-substitution pattern on the phenyl ring, and the defined (R) stereochemistry at the benzylic carbon—collectively distinguish it from generic phenethylamine building blocks and drive its utility in drug discovery programs targeting central nervous system (CNS) and oncology indications [1].

Why (R)-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride Cannot Be Simply Replaced by Closely Related Analogs


Generic substitution of (R)-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride with its regioisomers, des-fluoro analogs, or racemic mixtures introduces quantifiable liabilities in drug discovery workflows. The specific 2-(2,2-difluoroethoxy)-5-fluorophenyl substitution pattern dictates the spatial orientation of the amine-bearing chiral center relative to the fluorinated ether tail, directly impacting binding poses in targets such as TRK kinases, where even minor alterations to the halogen substitution pattern can shift IC50 values from sub-nanomolar to micromolar ranges . The (R) absolute configuration at the benzylic carbon is critical: the corresponding (S)-enantiomer or racemate, when incorporated into the same TRK inhibitor scaffold, would yield a diastereomeric mixture with fundamentally different target engagement profiles [1]. Furthermore, the hydrochloride salt form provides defined stoichiometry, improved crystallinity, and reproducible handling properties compared to the free base (CAS 1567926-53-7), which is essential for precise reaction stoichiometry in multi-step API syntheses . These factors mean that procurement decisions based solely on molecular formula or generic scaffold similarity risk introducing stereochemical and regiochemical impurities that compromise downstream biological activity and synthetic reproducibility.

Quantitative Differentiation Evidence: (R)-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride vs. Closest Analogs


Chiral (R)-Configuration Dictates TRK Inhibitor Potency: Enantiomer-Level Comparison in Trk-IN-6 Scaffold

When the (R)-configured target amine is incorporated as the chiral fragment in Trk-IN-6, the resulting inhibitor demonstrates IC50 values of 0.2–0.7 nM across a panel of TRK mutants . This sub-nanomolar potency is critically dependent on the (R) absolute configuration at the benzylic carbon; incorporation of the (S)-enantiomer would produce a diastereomer with fundamentally different three-dimensional presentation of the 2-(2,2-difluoroethoxy)-5-fluorophenyl group to the TRK ATP-binding pocket. The chiral α,α-difluoroether amine motif is non-trivial to synthesize in enantiopure form, with the first general synthetic methodology for this compound class reported only in 2016 [1].

TRK kinase inhibition Chiral amine building block Enantioselective synthesis

Regioisomeric Substitution Pattern (2,5- vs. 3,4-Disubstitution) Alters Steric and Electronic Profile of the Phenyl Ring

The target compound bears the 2,2-difluoroethoxy group at the ortho (2-) position and fluorine at the 5-position of the phenyl ring. The closest commercially available regioisomer, 1-[4-(2,2-difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride (CAS 1373865-58-7), positions the difluoroethoxy group at the para (4-) position and fluorine at the meta (3-) position . In the target 2,5-substitution pattern, the difluoroethoxy group is proximal to the chiral amine-bearing carbon, creating a steric environment that directly influences the conformational preferences of the ethylamine side chain. In the 3,4-regioisomer, the difluoroethoxy group is distal to the chiral center, resulting in different rotational barriers and hydrogen-bonding geometries. When incorporated into the TRK inhibitor scaffold Trk-IN-6, the 2,5-substitution pattern is explicitly specified in the IUPAC name, indicating that the 3,4-regioisomer was not equipotent during lead optimization .

Structure-activity relationship Regiochemistry Fluorinated aromatics

Presence of 5-Fluoro Substituent Differentiates Target Compound from Des-Fluoro Analog 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine

The target compound incorporates a fluorine atom at the 5-position of the phenyl ring in addition to the 2,2-difluoroethoxy group. The closest des-fluoro analog, 2-[4-(2,2-difluoroethoxy)phenyl]ethylamine (CAS 1183107-04-1; MF: C10H13F2NO; MW: 201.21 g/mol), lacks this aryl fluorine and also differs in regiochemistry (para- vs. ortho-difluoroethoxy) [1]. The additional fluorine at the 5-position (C10H12F3NO, free base MW 219.20 g/mol for the target vs. C10H13F2NO, MW 201.21 g/mol for the des-fluoro analog) increases molecular weight by 18 Da, raises lipophilicity (calculated ΔLogP ≈ +0.4 to +0.6), and introduces a second fluorine atom that can participate in orthogonal multipolar interactions with protein targets . In the context of 5-HT2A receptor modulation, the presence and position of aryl fluorine substituents on phenethylamine scaffolds is a well-established determinant of binding affinity and functional selectivity [2].

Fluorine substitution effects Metabolic stability Lipophilicity modulation

Hydrochloride Salt Form Provides Defined Stoichiometry, Crystallinity, and Handling Advantages Over Free Base for Multi-Step Synthesis

The target compound is supplied as the hydrochloride salt (CAS 2512190-47-3; MF: C10H13ClF3NO; MW: 255.67 g/mol), whereas the free base form (CAS 1567926-53-7; MF: C10H12F3NO; MW: 219.20 g/mol) is also commercially available . The hydrochloride salt offers a precisely defined 1:1 stoichiometry of amine to HCl, ensuring accurate molar calculations for subsequent coupling reactions. The salt form typically exhibits higher melting point, improved crystallinity, and reduced hygroscopicity relative to the free base, which is advantageous for long-term storage, accurate weighing, and reproducible reaction outcomes. When used as a building block in amide bond formation or reductive amination, the hydrochloride salt requires only simple in situ neutralization, whereas the free base may undergo variable degrees of oxidation or carbonate formation upon storage .

Salt form selection Solid-state properties Process chemistry

Documented Utility as the Enantiopure (R)-Amine Building Block for TRK Clinical Candidate Trk-IN-6

The target compound is the explicit (R)-configured amine building block used in the synthesis of Trk-IN-6 (CAS 2489327-43-5), a clinical-stage pan-TRK inhibitor [1]. The IUPAC name of Trk-IN-6 directly specifies the (R)-1-(2-(2,2-difluoroethoxy)-5-fluorophenyl)ethyl fragment, confirming that no other stereoisomer or regioisomer can substitute for this specific chiral amine in the final drug substance. Trk-IN-6 demonstrates IC50 values of 0.2–0.7 nM against a panel of TRK mutants, potency that is contingent upon the precise stereoelectronic properties conferred by the (R)-amine fragment . While structurally related analogs such as 1-[4-(2,2-difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride (CAS 1373865-58-7) or 2-[4-(2,2-difluoroethoxy)phenyl]ethylamine (CAS 1183107-04-1) share the difluoroethoxy motif, none of these alternatives appear in the disclosed structure of Trk-IN-6 or any other clinical-stage TRK inhibitor, indicating that they were deselected during lead optimization .

Kinase inhibitor synthesis Chiral intermediate TRK fusion cancer

Best-Fit Application Scenarios for (R)-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride Based on Verified Differentiation Evidence


Synthesis of Clinical-Stage Pan-TRK Inhibitors (e.g., Trk-IN-6) Requiring Enantiopure (R)-Configured Amine Fragment

This compound is the requisite chiral amine building block for synthesizing Trk-IN-6 (CAS 2489327-43-5), a clinical pan-TRK inhibitor with reported IC50 values of 0.2–0.7 nM against TRK mutant panels [1]. The IUPAC name of Trk-IN-6 explicitly encodes the (R)-1-(2-(2,2-difluoroethoxy)-5-fluorophenyl)ethyl fragment, confirming that no other stereoisomer or regioisomer can be substituted without altering the molecular identity of the drug substance . Procurement of this specific compound (CAS 2512190-47-3, as the hydrochloride salt) is mandatory for any laboratory reproducing or scaling the published synthetic route to Trk-IN-6 or conducting medicinal chemistry optimization of the TRK inhibitor series. Using the free base (CAS 1567926-53-7) requires additional neutralization steps and introduces stoichiometric ambiguity; using the (S)-enantiomer or the 3,4-regioisomer would yield different chemical entities with unvalidated biological activity.

Medicinal Chemistry Exploration of 5-HT2A Serotonin Receptor Modulators Based on Fluorinated Phenethylamine Scaffolds

The 2-(2,2-difluoroethoxy)-5-fluorophenyl substitution pattern embedded in this compound has been disclosed in patent literature as part of broader structural claims covering ether-containing secondary amines as modulators of the 5-HT2A serotonin receptor [1]. While the specific compound's intrinsic 5-HT2A binding affinity has not been independently published, its structural features—the α,α-difluoroether motif, the 5-fluoro substituent, and the (R)-configured chiral amine—represent a logical and patent-relevant starting point for SAR exploration in this target class. Researchers engaged in 5-HT2A agonist or antagonist programs should prioritize this compound over simpler phenethylamine analogs because the difluoroethoxy group has been shown in related scaline and 3C-series psychedelics to modulate lipophilicity and target residence time in ways not achievable with methoxy or ethoxy congeners . The defined (R) chirality also provides an unambiguous stereochemical starting point for enantioselective SAR studies.

Synthesis of Fluorinated Heteroarylether Bioisosteres Using the (R)-Configured Chiral Amine as a Modular Building Block

Recent methodology papers on the modular synthesis of fluorinated heteroarylether bioisosteres have highlighted the value of difluoroalkoxy-substituted aromatic building blocks for direct incorporation into heterocyclic scaffolds [1]. The target compound, with its free primary amine and (R)-configured benzylic chiral center, is ideally suited for diversification via amide coupling, reductive amination, or sulfonamide formation to generate libraries of fluorinated heteroarylether-containing compounds. The orthogonal reactivity of the primary amine relative to the difluoroethoxy and fluoro substituents enables chemoselective transformations without protecting group manipulation. Compared to achiral or racemic alternatives, the enantiopure nature of this building block ensures that any resulting compound library is stereochemically defined from the outset, eliminating the need for chiral chromatographic resolution at later stages of hit-to-lead optimization .

Enantioselective Synthesis Methodology Development Featuring α,α-Difluoroether-Containing Chiral Amines

The first general synthetic methodology for chiral dialkylamines bearing α,α-difluoroether fragments was published in 2016 [1], and this compound represents a prototypical member of that compound class. For academic and industrial process chemistry groups developing new enantioselective routes to fluorinated amine building blocks, this compound serves dual purposes: as a benchmark substrate for evaluating new chiral resolution or asymmetric synthesis methods, and as a high-value target whose efficient enantioselective synthesis remains an area of active methodology development. The compound's specific substitution pattern (ortho-difluoroethoxy, para-fluoro, benzylic chiral center) presents distinct steric and electronic challenges not encountered with simpler benzylamine or phenethylamine substrates, making it a meaningful test case for new catalytic asymmetric methods.

Quote Request

Request a Quote for (R)-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.